7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a phenyl ring substituted with diethoxy groups and an isobutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction leads to the formation of the thieno[3,2-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides a high yield and is suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This can lead to the disruption of key biological pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-deazaadenine derivatives: These compounds share a similar thieno[3,2-d]pyrimidine core and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds are known for their inhibitory activity against certain enzymes and have been studied for their anti-cancer properties.
Uniqueness
7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-5-24-16-8-7-14(9-17(16)25-6-2)15-11-26-19-18(15)21-12-22(20(19)23)10-13(3)4/h7-9,11-13H,5-6,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFXQKIGXXVYHLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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